Eniporide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Experimental Protocols for Assessing Eniporide Activity

The primary methodology for determining eniporide's potency and mechanism involves measuring NHE1 activity in cellular models.

- Cell-Based Assay (Platelet NHE1 Activity): This common protocol uses platelets from human or animal blood. Platelet-rich plasma (PRP) is placed in a cuvette within an aggregometer. The external pH is rapidly lowered by adding a sodium propionate solution, which acidifies the cell interior and activates NHE1. The subsequent extrusion of H+ in exchange for Na+ influx causes water to enter the cell, leading to cellular swelling. This swelling increases light transmission through the PRP, which is measured spectrophotometrically. The maximum velocity of the increase in light transmission is used to evaluate NHE1 activity. Inhibitors like this compound are added before the sodium propionate, and their IC₅₀ values are calculated from the concentration-dependent reduction in this velocity [1].

- Isolated Heart Models (Functional Cardioprotection): To evaluate functional outcomes, the Langendorff perfused rat heart model is used. A rat heart is isolated and perfused with a buffer solution. Global ischemia (no flow) is induced for a set period, followed by reperfusion. Cardiac parameters like contractility, contracture (a sign of injury), and release of enzymes like Lactate Dehydrogenase (LDH) are measured. This compound is added to the perfusate, and its ability to improve contractile recovery and reduce LDH release compared to a vehicle control demonstrates its direct cardioprotective effect [1].

Mechanism of Action and Therapeutic Pathway

This compound exerts its effects by specifically inhibiting NHE1. The following diagram illustrates the key pathway and the point of this compound's action.

Visualization of the NHE1-mediated injury pathway and this compound's inhibitory role.

During ischemia, heart cells become acidic, which activates NHE1. The exchanger attempts to normalize the pH by extruding one H⁺ ion out of the cell in exchange for one Na⁺ ion coming in [2]. This leads to a dangerous accumulation of intracellular Na⁺. During reperfusion, the Na⁺/Ca²⁺ exchanger (NCX) operates in reverse mode to expel the excess Na⁺, which in turn causes a massive influx of Ca²⁺ [3] [2]. The resulting calcium overload triggers hypercontraction, rupture of the cell, and activation of degradative enzymes, ultimately leading to cell death and infarction [3]. By inhibiting NHE1, this compound blocks the initial Na⁺ influx, thereby preventing the downstream cascade of calcium overload and cell death [1] [4].

From Bench to Bedside: Clinical Trial Outcomes

Despite strong preclinical evidence, a large Phase 2 clinical trial investigating this compound in patients with acute ST-elevation myocardial infarction did not meet its primary endpoint.

| Trial Feature | Description |

|---|---|

| Trial Design | International, prospective, randomized, double-blind, placebo-controlled phase 2 trial [4] |

| Patients | Patients receiving thrombolysis or primary angioplasty for acute ST-elevation MI [4] |

| Dosing | 50, 100, 150, or 200 mg this compound as a 10-min infusion before reperfusion [4] |

| Primary Endpoint | Infarct size measured by cumulative release of α-HBDH enzyme [4] |

| Key Finding | No significant difference in enzymatic infarct size or clinical outcome (death, shock, heart failure) versus placebo [4] |

| Notable Subgroup | A significant reduction in the incidence of heart failure was observed in patients reperfused late (>4 hours) [4] |

Research Context and Comparison with Other NHE1 Inhibitors

Understanding this compound's profile is easier when compared to other compounds.

- Chemical Classes: NHE1 inhibitors are broadly divided into two classes. Benzoylguanidines (e.g., this compound, cariporide) have a phenyl ring and are known for high specificity to NHE1. Pyrazinoylguanidines (e.g., amiloride, EIPA) have a pyrazine ring and are associated with more off-target effects, including NHE1-independent cancer cell death [5].

- Comparative Potency: Research has shown that a compound called T-162559, an aminoguanidine derivative, exhibited significantly greater potency than both this compound and cariporide in preclinical models [1].

- Repurposing for Other Indications: Research on NHE1 inhibition remains active in other areas. For example, inhibitors like cariporide and rimeporide are being investigated for applications in Duchenne muscular dystrophy and for promoting white matter repair and functional recovery after ischemic stroke [6].

References

- 1. In vitro and in vivo pharmacology of a structurally novel ... [pmc.ncbi.nlm.nih.gov]

- 2. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for ... [pmc.ncbi.nlm.nih.gov]

- 3. Novel sodium–hydrogen exchanger 1 inhibitors with ... [sciencedirect.com]

- 4. The Na+/H+exchange inhibitor this compound as an adjunct to ... [sciencedirect.com]

- 5. Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors ... [nature.com]

- 6. Pharmacological Inhibition of NHE1 Protein Increases ... [mdpi.com]

what is Eniporide used for in research

Mechanism of Action and Rationale

Eniporide works by inhibiting the sodium-hydrogen exchanger 1 (NHE1) on the cardiac cell membrane [1]. The rationale for its use is based on the following pathway, which is often dysregulated during a heart attack and subsequent restoration of blood flow:

This compound inhibits NHE1 to prevent sodium and calcium overload, key drivers of cellular damage during ischemia-reperfusion.

Key Preclinical Experimental Model

The following table summarizes a typical methodology from a key preclinical study that investigated the effects of this compound [2].

| Aspect | Description |

|---|---|

| Model | Isolated guinea pig hearts (Langendorff preparation) |

| Primary Injury | 35 minutes of global no-flow ischemia, followed by 110 minutes of reperfusion |

| Experimental Groups | 1. Control (pH 7.4 buffer) 2. NHE Activation (pH 8.0 buffer) 3. pH 8.0 buffer + this compound | | Treatment Protocol | Perfused with this compound for 10 min before ischemia and 10 min after reperfusion | | Key Measurements | Left ventricular pressure (LVP), Mitochondrial NADH/FAD (redox state), Mitochondrial calcium, Superoxide generation, Infarct size |

Outcome: The study concluded that this compound administration improved post-ischemic contractile recovery and reduced cell death. It also helped restore the mitochondrial redox state, reduced mitochondrial calcium loading, and lowered the production of reactive oxygen species [2].

Clinical Trial Outcomes

Despite promising preclinical results, this compound failed to demonstrate benefit in a large clinical trial, as summarized below.

| Trial Name | ESCAMI (Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction) [1] | | :--- | :--- | | Patient Population | Patients with acute myocardial infarction (anterior or inferior) receiving reperfusion therapy (primary angioplasty or thrombolysis) within 6 hours of symptom onset [1]. | | Primary Endpoint | Infarct size, measured by the area under the curve (AUC) for cardiac enzymes (CK-MB, Troponin T) over 72 hours [1]. | | Key Findings | The trial found that this compound did not reduce infarct size compared to placebo. There was also no improvement in clinical outcomes such as death, cardiogenic shock, or heart failure [1]. | | Conclusion/Status | The clinical development of this compound was not pursued further after this trial showed a lack of cardioprotective effect in humans [1]. |

Research Significance and Context

- Class Effect: this compound belongs to a class of investigational drugs known as NHE1 inhibitors, which also includes cariporide [1]. Like this compound, Cariporide showed promise in early studies but failed in larger trials (the GUARDIAN study) and was never approved for clinical use [1].

- Shift in Research: The failure of these specific compounds in large clinical trials led to limited evidence supporting the use of agents targeting intracellular ion regulation for reducing infarct size in humans [1]. This outcome has shaped the direction of subsequent cardioprotection research toward other targets.

References

Comprehensive Technical Review: Na+/H+ Exchange Inhibition by Eniporide - Mechanisms, Efficacy, and Translational Challenges

Drug Profile and Mechanism of Action

Eniporide is a potent and selective NHE-1 inhibitor that was extensively investigated for its potential to reduce myocardial injury following ischemia and reperfusion. As a acylguanidine derivative, this compound specifically targets the sodium-hydrogen exchanger isoform 1 (NHE-1), which is the primary subtype found in cardiac muscle cells. The compound emerged from drug discovery efforts aimed at developing more selective and potent NHE-1 inhibitors than earlier agents like amiloride, which had multiple off-target effects on other ion channels and receptors [1].

The molecular mechanism underlying this compound's cardioprotective effects involves inhibition of the NHE-1 transporter during ischemic conditions. Under normal physiological pH conditions, NHE-1 activity is minimal, but during ischemia, intracellular acidosis activates the exchanger. This leads to increased intracellular sodium accumulation, which subsequently drives calcium overload through reverse-mode sodium-calcium exchange (Na+/Ca2+). The resulting calcium overload is particularly damaging to mitochondria, promoting the mitochondrial permeability transition pore (mPTP) opening, oxidative stress, and ultimately cardiomyocyte death [2]. By selectively blocking NHE-1, this compound interrupts this pathological cascade at its initiation, reducing both sodium and calcium loading during ischemia and reperfusion.

The pharmacokinetic and pharmacodynamic profile of this compound has been characterized in human studies. The drug demonstrates linear pharmacokinetics with an average elimination half-life of approximately 2 hours. The mean total body clearance is 34.4 L/h, with a mean volume of distribution at steady state of 77.5 L, indicating substantial tissue distribution. Approximately 43% of the administered dose is excreted unchanged in urine. Critically, pharmacodynamic studies using platelet swelling assays as a biomarker for NHE-1 inhibition established an average IC50 value of 12 ng/mL for this compound's effect on its target [3]. This pharmacokinetic-pharmacodynamic relationship provided the foundation for dosing regimens in subsequent clinical trials.

Preclinical Pharmacology and Efficacy

In Vitro Potency and Selectivity

This compound demonstrates substantial potency in biochemical assays measuring NHE-1 inhibition. In human platelet assays, this compound inhibited NHE-1 with an IC50 value of 40±11 nmol/L, making it approximately three times less potent than the experimental compound T-162559 (IC50: 13±3 nmol/L) but significantly more potent than cariporide (IC50: 209±75 nmol/L) [1]. This structure-activity relationship highlights the importance of the guanidine moiety in determining inhibitory potency against NHE-1. The platelet swelling assay used to determine these values provides a reliable biomarker for NHE-1 inhibition, as platelets predominantly express the NHE-1 isoform, and the assay measures cell swelling induced by sodium propionate-activated NHE-1 activity [1] [3].

Efficacy in Animal Models of Myocardial Infarction

The cardioprotective efficacy of this compound has been extensively evaluated in various animal models of myocardial ischemia-reperfusion injury. In isolated guinea pig heart preparations subjected to 35 minutes of global ischemia followed by reperfusion, this compound treatment resulted in significantly improved functional recovery and reduced infarct size compared to controls. Importantly, this compound administration prevented the excessive mitochondrial calcium overload and oxidative stress observed in untreated hearts, with studies showing reduced superoxide generation at 30 minutes of reperfusion and improved mitochondrial redox state throughout the reperfusion period [2].

Table 1: Preclinical Efficacy of this compound in Animal Models

| Model System | Ischemia Duration | This compound Dose | Key Findings | Reference |

|---|---|---|---|---|

| Isolated guinea pig hearts | 35 min global ischemia | Not specified | Improved functional recovery, reduced mtCa2+ overload, decreased superoxide generation | [2] |

| Perfused rat hearts | Global ischemia-reperfusion | 10-100 nmol/L | Concentration-dependent inhibition of contractile reduction and LDH release | [1] |

| Rabbit LAD occlusion | Coronary occlusion-reperfusion | Not specified | Significant reduction in infarct size (47-51% vs 74% in controls) | [1] |

In isolated perfused rat heart models of global ischemia and reperfusion, this compound demonstrated concentration-dependent protective effects at doses ranging from 10-100 nmol/L. These benefits included significant inhibition of the reduction in cardiac contractility, progression of cardiac contracture, and increase in lactate dehydrogenase (LDH) release after global ischemia and reperfusion. The therapeutic effects were observed at lower concentration ranges compared to other NHE-1 inhibitors like cariporide, highlighting this compound's favorable potency profile [1]. Additionally, in rabbit models of myocardial infarction induced by left coronary artery occlusion and reperfusion, intravenous administration of this compound significantly reduced infarct size normalized by area at risk from 74±6% in vehicle controls to 47±5% and 51±7% at doses of 0.03 and 0.1 mg/kg, respectively [1].

Clinical Evaluation and Trial Outcomes

ESCAMI Trial Design and Methodology

The ESCAMI trial (Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction) was an international, prospective, randomized, double-blind, placebo-controlled phase 2 trial designed to evaluate the efficacy of this compound as an adjunct to reperfusion therapy in patients with acute ST-elevation myocardial infarction (STEMI). The study enrolled 1,389 patients across multiple centers, with participants randomized to receive either placebo or one of several this compound doses (50 mg, 100 mg, 150 mg, or 200 mg) administered as a 10-minute intravenous infusion initiated before reperfusion therapy. The primary efficacy endpoint was infarct size measured by the cumulative release of alpha-hydroxybutyrate dehydrogenase (alpha-HBDH) over 72 hours (area under the curve). Important secondary endpoints included creatine kinase and troponin release, clinical events within the first six weeks, and extent of ST-segment resolution [4] [5] [6].

The trial employed a two-stage design to identify the most effective dosing regimen. Stage 1 evaluated four this compound doses (50 mg, 100 mg, 150 mg, and 200 mg) against placebo in 430 patients to identify potential efficacy signals. Based on Stage 1 results, which suggested potential benefit with the 100 mg and 150 mg doses, Stage 2 further evaluated these two doses against placebo in 959 additional patients. The study population consisted of patients aged 18-75 years presenting with STEMI within 6 hours of symptom onset, with reperfusion therapy consisting of either primary percutaneous coronary intervention (38% of patients) or thrombolytic therapy (61% of patients) [6].

Clinical Efficacy Results and Outcomes

Despite promising preclinical data and an initial efficacy signal in Stage 1 of the trial, the over ESCAMI results demonstrated no significant benefit of this compound on the primary endpoint of infarct size reduction. In Stage 1, the 100 mg and 150 mg this compound doses showed reductions in infarct size compared to placebo (mean alpha-HBDH AUC: 44.2 U/mL×h for placebo, 40.2 for 100 mg this compound, and 33.9 for 150 mg this compound), with the most pronounced effects observed in the angioplasty subgroup. However, these promising findings were not replicated in Stage 2, where no significant differences in enzymatic infarct size were observed between the treatment groups (placebo: 41.2 U/mL×h, 100 mg this compound: 43.0, 150 mg this compound: 41.5) [4] [5].

Table 2: Summary of ESCAMI Clinical Trial Results

| Trial Parameter | Stage 1 Results | Stage 2 Results |

|---|---|---|

| Placebo infarct size (alpha-HBDH AUC) | 44.2 U/mL×h | 41.2 U/mL×h |

| 100 mg this compound infarct size | 40.2 U/mL×h (9% reduction) | 43.0 U/mL×h (no benefit) |

| 150 mg this compound infarct size | 33.9 U/mL×h (23% reduction) | 41.5 U/mL×h (no benefit) |

| Clinical outcomes | No overall effect on death, shock, heart failure, or arrhythmias | No overall effect on clinical outcomes |

| Notable subgroup finding | - | Significant reduction in heart failure in patients reperfused late (>4 hours) |

Detailed Experimental Protocols and Methodologies

In Vitro NHE-1 Inhibition Assay (Platelet Swelling Test)

The platelet swelling assay serves as a crucial biomarker for assessing NHE-1 inhibitory activity and was employed extensively in this compound development. The methodology involves several precise steps. First, blood collection is performed using citrate as an anticoagulant (9:1 blood:citrate ratio). The blood is then centrifuged at 3000 rpm for 5 seconds to obtain platelet-rich plasma (PRP), with the remaining blood centrifuged at 3000 rpm for 5 minutes to obtain platelet-poor plasma (PPP). Platelet counting is performed using an automated hematology analyzer, with human and rat platelet counts adjusted to 4×10⁵ cells/μL and 1×10⁵ cells/μL, respectively [1].

The actual NHE-1 activity measurement is conducted using an aggregometer to monitor changes in light transmission associated with cell swelling. PRP (200 μL) is placed in a cuvette and stirred at 1000 rpm while being prewarmed for 5 minutes at 37°C. The test compound (this compound or comparator) is added to the cuvette 3 minutes before initiating NHE-1 activation. Activation of NHE-1 is achieved by applying Na propionate solution (600 μL, containing 135 mmol/L Na propionate, 20 mmol/L HEPES, 1 mmol/L CaCl₂, 1 mmol/L MgCl₂, 10 mmol/L glucose, pH 6.7). The acidic intracellular environment created by propionate acidification activates NHE-1, leading to sodium influx, cellular swelling due to water accumulation, and increased light transmission through the PRP sample. The maximum velocity of the increase in light transmission is used to quantify NHE activity, with IC50 values determined from the linear portion of the relationship between log inhibitor concentration and NHE activity using linear regression analysis [1] [3].

Isolated Langendorff Heart Preparation

The Langendorff perfused heart model provides a robust system for evaluating cardiac function, metabolism, and injury in a controlled setting. For this compound studies, guinea pigs (n=84) were anesthetized with ketamine (50 mg/kg, intraperitoneally) and decapitated. After thoracotomy, hearts were rapidly removed and perfused via the aortic root at 55 mmHg pressure with HEPES buffer solution (gassed with 5% CO₂, 95% O₂) containing (in mM): 140 Na⁺, 4.5 K⁺, 2.5 Ca²⁺, 1.2 Mg²⁺, 134 Cl⁻, 11.5 glucose, 2 pyruvate, 16 mannitol, 0.1 probenecid, 0.05 EDTA, 5U/L insulin, and 5 HEPES at pH 7.4 and 37°C. For alkaline perfusion studies, buffer pH was adjusted to 8.0 by titrating CO₂ into HEPES buffer with 1M NaOH [2].

Functional parameters including isovolumetric left ventricular pressure (LVP) and its first derivatives (dLVP/dtmax for contractility; dLVP/dtmin for relaxation), heart rate, and coronary flow were continuously monitored. Coronary arterial and venous blood samples were analyzed for Na⁺, K⁺, Ca²⁺, pCO₂, pO₂, and pH using an intermittently self-calibrating analyzer system. Metabolic parameters including cardiac oxygen delivery, consumption (MVO₂), cardiac efficiency (developed LVP×HR/MVO₂), and percent O₂ extraction were calculated from these measurements. The experimental protocol involved perfusing hearts with buffer at pH 7.4 (control) or pH 8.0 with or without this compound for 10 minutes before and 10 minutes after 35 minutes of global ischemia, followed by 110 minutes of reperfusion with pH 7.4 buffer alone [2].

Fluorescence-Based Measurement of Mitochondrial Parameters

Several fluorescence techniques were employed to assess mitochondrial function and cellular injury in real-time during ischemia-reperfusion experiments. A trifurcated fiberoptic probe (3.8 mm² per bundle) was placed directly on the left ventricular free wall to measure fluorescence at specific excitation (λex) and emission (λem) wavelengths using spectrophotofluorometry [2].

- NADH autofluorescence was measured at 350 nm λex and 450 nm λem, while FAD autofluorescence was measured at 480 nm λex and 540 nm λem. These parameters provide information on the mitochondrial redox state, with an increased NADH/FAD ratio indicating a more reduced state.

- Mitochondrial calcium was measured by loading hearts with 6 μM indo-1 AM for 30 minutes, followed by washout. The cytosolic indo-1 signal was then quenched with 100 μM MnCl₂, permitting selective measurement of mt[Ca²⁺] using 350 nm λex and 390/450 nm λem. The signal was corrected for NADH autofluorescence during ischemia-reperfusion for each experimental group.

- Superoxide generation was assessed by loading hearts with 10 μM dihydroethidium (DHE) for 20 minutes and measuring fluorescence at 540 nm λex and 590 nm λem, which primarily detects O₂⁻• radicals through the formation of 2-hydroxyethidium, a labile intermediate product [2].

Translational Challenges and Scientific Implications

The discrepancy between preclinical and clinical results with this compound highlights significant challenges in translating cardioprotective therapies targeting ischemia-reperfusion injury. While this compound demonstrated consistent and robust benefits across multiple animal species and experimental models, these protective effects failed to materialize in the large, well-controlled ESCAMI trial [4] [6]. This translational gap may be attributed to several factors, including species differences in NHE-1 expression or activity, comorbidities and medications in human patients that alter the response to ischemia-reperfusion injury, and differences in ischemia duration and severity between controlled animal experiments and clinical myocardial infarction.

The timing of administration represents another critical factor potentially influencing this compound's efficacy. In animal models, this compound is typically administered before or during ischemia, while in the ESCAMI trial, treatment was initiated shortly before reperfusion therapy. This temporal difference in drug administration relative to the ischemic insult may significantly impact therapeutic efficacy, as the critical window for targeting NHE-1 activation might occur earlier in the ischemic cascade. Supporting this concept, preclinical studies with other cardioprotective agents like TRO40303 have demonstrated that administration before reperfusion is essential for efficacy, with dramatically reduced benefit when given after reperfusion [7].

The failure of this compound in clinical trials reflects a broader pattern of challenges in translating cardioprotective therapies from bench to bedside. Other NHE-1 inhibitors, including cariporide, similarly failed to demonstrate consistent clinical benefit despite promising preclinical data. These collective findings have led to serious questions about the fundamental pathophysiological differences between animal models and human myocardial infarction, and whether NHE-1 inhibition alone is sufficient to confer meaningful protection in the complex clinical setting of acute myocardial infarction with multiple comorbidities and concomitant medications [4] [6].

Diagram: Mechanism of NHE-1 inhibition by this compound during ischemia-reperfusion injury. This compound blocks NHE-1 activation, interrupting the pathological cascade leading to cardiomyocyte death.

Diagram: Experimental workflow for evaluating this compound efficacy in isolated heart models of ischemia-reperfusion injury.

Conclusion and Future Perspectives

The comprehensive evaluation of this compound reveals a compelling preclinical profile with consistent cardioprotective effects across species, yet ultimately demonstrates the challenges of clinical translation in the field of ischemia-reperfusion injury modification. While the compound demonstrated high potency for NHE-1 inhibition, favorable pharmacokinetic properties, and robust efficacy in reducing infarct size and improving functional recovery in animal models, these benefits failed to translate into significant clinical outcomes in the large ESCAMI trial [4] [6]. This disconnect highlights the complexities of human myocardial infarction compared to controlled animal models and suggests that targeting a single mechanism in the multifaceted pathophysiology of ischemia-reperfusion injury may be insufficient.

Future efforts to develop cardioprotective therapies should consider several strategic approaches. First, combination therapies targeting multiple pathways in the ischemia-reperfusion cascade (such as mitochondrial permeability transition, oxidative stress, and calcium overload simultaneously) may yield more robust protection than single-target agents. Second, improved patient stratification based on biomarkers or imaging parameters may identify subgroups most likely to benefit from NHE-1 inhibition or other targeted therapies. Third, refined timing of administration, potentially involving pre-hospital treatment initiation in high-risk patients, might better align with the critical window for therapeutic efficacy. Finally, the development of novel compounds with improved tissue penetration, mitochondrial targeting, or dual mechanisms of action may overcome the limitations of earlier agents like this compound [2] [7].

References

- 1. In vitro and in vivo pharmacology of a structurally novel ... [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Na+/H+ Exchange During Ischemia and ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic/pharmacodynamic Evaluation of the NHE ... [pubmed.ncbi.nlm.nih.gov]

- 4. The Na(+)/H(+) exchange inhibitor this compound as an adjunct ... [pubmed.ncbi.nlm.nih.gov]

- 5. The Na+/H+exchange inhibitor this compound as an adjunct to ... [sciencedirect.com]

- 6. Evaluation of the Safety and Cardioprotective Effects ... [acc.org]

- 7. Translation of TRO40303 from myocardial infarction models to ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Eniporide in Myocardial Ischemia-Reperfusion Injury

Drug Profile and Mechanism of Action

Eniporide (EMD 85131) is a potent and selective sodium-hydrogen exchanger-1 (NHE-1) inhibitor belonging to the acylguanidine chemical class. It was developed specifically as a cardioprotective agent targeting the pathophysiological processes activated during myocardial ischemia and reperfusion. The drug exhibits high binding affinity for the extracellular Na+ binding site of NHE-1, acting as a competitive antagonist to block ion transport.

The molecular mechanism through which this compound exerts its cardioprotective effects involves a well-characterized signaling cascade that originates during myocardial ischemia and culminates in cellular death during reperfusion:

Figure 1: Molecular mechanism of this compound in preventing ischemia-reperfusion injury. NHE-1 activation during intracellular acidosis drives sodium influx, leading to calcium overload via reverse Na+/Ca2+ exchange (NCX), mitochondrial permeability transition pore (mPTP) opening, and ultimately cell death. This compound specifically inhibits NHE-1 activation, interrupting this pathological cascade.

The primary molecular target of this compound is the NHE-1 isoform, which is the predominant sodium-hydrogen exchanger in cardiac myocytes. Under normal physiological conditions, NHE-1 maintains intracellular pH by extruding protons in exchange for sodium ions. However, during ischemia, the resulting intracellular acidosis activates NHE-1 in an attempt to restore pH homeostasis. This activation leads to substantial intracellular sodium accumulation ([Na+]i), particularly during reperfusion when the transmembrane pH gradient is maximal [1] [2].

The critical pathophysiological consequence occurs during reperfusion through the reverse mode of the Na+/Ca2+ exchanger (NCX), which extrudes sodium in exchange for calcium influx. The sodium overload created by NHE-1 activation drives this exchanger to operate in reverse, resulting in devastating calcium overload within cardiac myocytes. This elevated intracellular calcium, particularly within mitochondria, promotes opening of the mitochondrial permeability transition pore (mPTP), which represents a key determinant of reperfusion-induced cell death. The mPTP opening causes collapse of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately both apoptotic and necrotic cell death pathways [1] [2] [3].

Comparative pharmacological studies have demonstrated this compound's superior potency relative to other NHE-1 inhibitors. In direct head-to-head comparisons, this compound exhibited significantly greater potency than cariporide, with IC50 values of 40±11 nmol/L versus 209±75 nmol/L for human platelet NHE-1 inhibition [4]. This enhanced pharmacological profile generated considerable interest in this compound as a promising therapeutic candidate for limiting myocardial infarct size in the setting of acute coronary syndromes.

Preclinical Evidence and Efficacy Data

Experimental Models and Outcomes

This compound demonstrated consistent cardioprotective effects across multiple animal models of ischemia-reperfusion injury. The drug was evaluated in various species including rats, rabbits, and guinea pigs, utilizing both in vivo coronary occlusion models and isolated perfused heart preparations (Langendorff). These studies consistently demonstrated that this compound administration significantly reduces myocardial infarct size, improves functional recovery, and attenuates arrhythmias during reperfusion.

In a pivotal rabbit model of coronary occlusion and reperfusion, intravenous this compound administered at doses of 0.03 and 0.1 mg/kg resulted in substantial infarct size reduction compared to vehicle controls (47±5% and 51±7% versus 74±6% infarct size/area at risk, respectively; p<0.05) [4]. This infarct-limiting effect was accompanied by improved recovery of contractile function and reduced incidence of ventricular arrhythmias during the reperfusion phase.

Mechanistic studies in isolated guinea pig hearts provided crucial insights into this compound's effects on mitochondrial function and ion homeostasis. Using spectrophotometric fluorometry, researchers demonstrated that this compound treatment prevented the pathological oxidation of mitochondrial NADH and FAD during reperfusion, reduced mitochondrial calcium overload, and attenuated superoxide generation [2]. These findings established a direct link between NHE-1 inhibition and preservation of mitochondrial integrity, highlighting the central role of the mitochondrion as a target for this compound's cardioprotective effects.

Quantitative Preclinical Efficacy Data

Table 1: Summary of Key Preclinical Efficacy Findings for this compound

| Model System | Species | Dose/Concentration | Key Findings | Reference |

|---|---|---|---|---|

| Coronary occlusion-reperfusion | Rabbit | 0.03, 0.1 mg/kg IV | Infarct size reduced from 74.6% (vehicle) to 47.5% and 51.7% | [4] |

| Isolated perfused heart | Rat | 3 μM | Ischemic Na+ overload reduced to 146% vs 293% in controls; significantly improved post-ischemic contractile recovery | [3] |

| Isolated perfused heart | Guinea pig | Therapeutic concentration | Prevented mitochondrial oxidation, reduced Ca2+ overload and superoxide generation | [2] |

| Human platelet NHE-1 | In vitro | IC50: 40±11 nmol/L | 5-fold greater potency than cariporide (IC50: 209±75 nmol/L) | [4] |

The dose-response relationship for this compound has been carefully characterized in preclinical models. In isolated rat hearts, this compound demonstrated efficacy at concentrations as low as 10-100 nmol/L, significantly lower than required for cariporide [4]. The therapeutic window was established with optimal efficacy observed at 3 μM concentration in buffer-perfused heart models, effectively reducing ischemic sodium overload and improving post-ischemic functional recovery without apparent toxicity [3].

A particularly important finding from comparative studies was this compound's superior efficacy profile relative to other NHE inhibitors. When directly compared with EIPA and cariporide in rat hearts subjected to global ischemia, this compound treatment resulted in the most pronounced reduction in intracellular sodium accumulation (146±6% of baseline vs. 293±26% in untreated controls) and the greatest improvement in recovery of rate-pressure product during reperfusion [3]. This enhanced performance was attributed to this compound's greater selectivity for the NHE-1 isoform and more favorable pharmacological properties.

Clinical Trial Data and Human Outcomes

ESCAMI Trial Design and Results

The Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction (ESCAMI) trial represented the pivotal clinical evaluation of this compound in human subjects. This international, prospective, randomized, double-blind, placebo-controlled phase 2 trial enrolled 1,389 patients with acute ST-elevation myocardial infarction (STEMI) undergoing reperfusion therapy (either primary angioplasty or thrombolysis) within six hours of symptom onset [5] [6].

The trial employed a two-stage, dose-ranging design. Stage 1 evaluated four this compound doses (50, 100, 150, and 200 mg) administered as a 10-minute intravenous infusion before reperfusion therapy in 430 patients. Based on Stage 1 results, Stage 2 further evaluated the 100 mg and 150 mg doses in 959 additional patients. The primary efficacy endpoint was infarct size determined by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours [5] [6].

Despite promising preclinical data and encouraging signals in Stage 1, the ESCAMI trial failed to demonstrate a beneficial effect of this compound on its primary endpoint. In Stage 1, the 100 mg and 150 mg doses showed 25.7% and 41.7% reductions in enzymatic infarct size, respectively, particularly in patients undergoing primary angioplasty. However, these findings were not confirmed in Stage 2, where no significant differences in α-HBDH release were observed between the this compound and placebo groups (41.2 U/mL×h for placebo vs. 43.0 and 41.5 for 100 mg and 150 mg this compound, respectively) [5] [6].

Clinical Efficacy and Safety Outcomes

Table 2: Summary of ESCAMI Trial Clinical Outcomes

| Endpoint | Placebo Group | This compound 100 mg | This compound 150 mg | Statistical Significance |

|---|---|---|---|---|

| Primary Endpoint | ||||

| α-HBDH AUC (U/mL×h) | 41.2 | 43.0 | 41.5 | NS |

| Secondary Endpoints | ||||

| CK-MB release | Baseline | No difference | No difference | NS |

| Troponin release | Baseline | No difference | No difference | NS |

| ST-segment resolution | Baseline | No difference | No difference | NS |

| Clinical Outcomes | ||||

| Combined death/CHF/shock/arrhythmias | Baseline | No difference | No difference | NS |

| Heart failure (late reperfusion) | Baseline | Significant reduction | Significant reduction | p<0.05 |

The secondary endpoints of the ESCAMI trial similarly showed no treatment benefit. There were no significant differences in creatine kinase or troponin release, ST-segment resolution, or composite clinical outcomes (death, cardiogenic shock, heart failure, or life-threatening arrhythmias) between the treatment groups [6]. A single potential signal of benefit was observed in a prespecified subgroup analysis of patients reperfused more than 4 hours after symptom onset, where this compound administration was associated with a reduced incidence of heart failure. However, this isolated finding in a subgroup analysis was not considered sufficient evidence of efficacy [5] [6].

From a safety perspective, this compound was generally well-tolerated with no significant differences in adverse events compared to placebo. This favorable safety profile was consistent with the drug's selective mechanism of action and the absence of significant effects on hemodynamic parameters or other organ systems [6].

Experimental Protocols and Methodologies

Isolated Perfused Heart (Langendorff) Protocol

The Langendorff perfused heart preparation represents a fundamental experimental model for evaluating cardioprotective agents like this compound. The standard protocol involves several key steps that have been optimized for the study of ischemia-reperfusion injury:

Heart Extraction: Animals (typically rats, rabbits, or guinea pigs) are anesthetized using sodium pentobarbital (50 mg/kg i.p.) and administered heparin (1000 U/kg i.v.) to prevent intracoronary thrombosis. The hearts are rapidly excised through thoracotomy and immersed in cold (4°C) cardioplegic solution to induce immediate arrest and protect during preparation [2] [4] [3].

Perfusion Apparatus: The aorta is cannulated and retrogradely perfused at constant pressure (55-80 mmHg) or constant flow with oxygenated (95% O2, 5% CO2) buffer solution maintained at 37°C. The standard perfusion buffer contains (in mM): 140 Na+, 4.5 K+, 2.5 Ca2+, 1.2 Mg2+, 134 Cl-, 11.5 glucose, 2 pyruvate, 16 mannitol, 0.1 probenecid, 0.05 EDTA, 5 U/L insulin, and 5 HEPES at pH 7.4 [2].

Functional Assessment: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer for continuous measurement of left ventricular pressure (LVP), its first derivatives (dP/dtmax and dP/dtmin), heart rate, and coronary flow. Cardiac function is typically expressed as the rate-pressure product (RPP = LVP × heart rate) [2] [3].

Ischemia-Reperfusion Protocol: After stabilization, global no-flow ischemia is induced for 30-35 minutes by complete cessation of coronary flow, followed by 30-120 minutes of reperfusion. This compound is typically administered in the perfusion buffer for 10-15 minutes before ischemia and during the initial 10 minutes of reperfusion at concentrations ranging from 3-10 μM [2] [3].

Endpoint Measurements: Key endpoints include functional recovery (percentage recovery of RPP), infarct size assessment (TTC staining or LDH release), and intracellular ion homeostasis (NMR spectroscopy or fluorescent probes) [2] [3].

In Vivo Coronary Occlusion-Reperfusion Model

For translational assessment of cardioprotective efficacy, the in vivo coronary occlusion-reperfusion model provides critical preclinical data:

Surgical Preparation: Animals (typically rabbits, pigs, or dogs) are anesthetized, intubated, and ventilated. A thoracotomy is performed to access the heart, and a snares is placed around a major coronary artery (typically the left anterior descending artery) [4].

Infarction Protocol: The coronary artery is occluded for 30-60 minutes, followed by 120-180 minutes of reperfusion. Regional ischemia is confirmed by ECG changes and myocardial cyanosis. This compound is administered intravenously as a bolus (0.03-0.3 mg/kg) 10-15 minutes before reperfusion [4].

Infarct Size Quantification: After reperfusion, the coronary artery is re-occluded, and Evans blue dye is injected to delineate the area at risk. The heart is excised, sliced, and incubated with triphenyltetrazolium chloride (TTC) to distinguish viable (red) from necrotic (pale) tissue. Infarct size is expressed as a percentage of the area at risk [4].

This experimental workflow for assessing efficacy in ischemia-reperfusion models can be visualized as follows:

Figure 2: Experimental workflow for in vivo coronary occlusion-reperfusion studies. Animals undergo surgical preparation followed by drug administration before induction of coronary artery ischemia. After a defined ischemic period, reperfusion is initiated, followed by tissue processing and data analysis to quantify cardioprotective efficacy.

Molecular and Biochemical Assays

Several specialized techniques have been employed to elucidate this compound's effects on intracellular ion homeostasis and mitochondrial function:

Intracellular Sodium and pH Measurement: Simultaneous 31P and 23Na NMR spectroscopy allows real-time monitoring of intracellular pH and sodium levels during ischemia and reperfusion. Hearts are perfused in specialized NMR-compatible perfusion systems, and spectra are acquired throughout the experimental protocol [3].

Mitochondrial Function Assessment: Spectrofluorometric methods using specific fluorescent probes (e.g., indo-1 for calcium, DHE for superoxide, NADH/FAD autofluorescence) enable continuous monitoring of mitochondrial parameters in isolated perfused hearts. A fiberoptic probe is placed directly on the ventricular surface to measure fluorescence signals [2].

NHE-1 Inhibition Potency Assay: The inhibitory potency of this compound is determined using human or rat platelets. Platelet-rich plasma is exposed to Na+ propionate solution to induce intracellular acidification and activate NHE-1. The rate of NHE-1-mediated recovery from acidosis is measured by light transmission changes associated with cell swelling, with and without this compound pretreatment [4].

Therapeutic Challenges and Future Perspectives

The discrepancy between compelling preclinical data and negative clinical trial results with this compound highlights significant challenges in translating cardioprotective therapies for ischemia-reperfusion injury. Several factors may account for this translational failure:

The timing of administration appears critical for NHE-1 inhibitors to exert their protective effects. Preclinical models typically administer drugs before reperfusion, while clinical protocols often face logistical challenges in achieving adequate target tissue concentrations before coronary flow is restored. In the ESCAMI trial, despite efforts to administer this compound before reperfusion, variations in actual timing relative to reperfusion may have compromised efficacy [1] [6].

Patient-related factors also significantly influence treatment response. Comorbid conditions common in the STEMI population, including diabetes, hypertension, hypercholesterolemia, and advanced age, have been shown in preclinical models to increase the threshold for cardioprotection or completely abolish the efficacy of NHE-1 inhibitors. These conditions are associated with impaired activation of the reperfusion injury salvage kinase (RISK) pathway, which appears necessary for NHE-1 inhibitor efficacy [1].

The dosing strategy used in clinical trials may have been suboptimal. While this compound demonstrated efficacy at nanomolar concentrations in vitro, the complex pharmacokinetics and protein binding in humans may have resulted in insufficient myocardial concentrations. Additionally, the narrow therapeutic window for protection—with potential loss of efficacy at both insufficient and excessive doses—creates significant challenges for clinical dosing [1] [6].

Future directions for NHE-1 inhibition therapy may include:

Combination Therapy Approaches: Given the multifactorial nature of reperfusion injury, combining NHE-1 inhibitors with other cardioprotective agents targeting different pathways (e.g., mPTP opening, oxidative stress, inflammation) may yield synergistic benefits [1].

Patient Stratification Strategies: Identifying biological markers that predict responsiveness to NHE-1 inhibition could enable targeted therapy in likely responders, potentially improving overall treatment effects [1].

Novel Administration Protocols: Exploring alternative dosing regimens, including prolonged infusion or repeated administration, may help maintain therapeutic concentrations throughout the vulnerable period of reperfusion [6].

Structural Optimization: Developing next-generation NHE-1 inhibitors with improved pharmacokinetic properties and greater potency, such as the experimentally tested T-162559 compound, may overcome limitations of earlier agents [4].

References

- 1. in acute Reperfusion infarction - PMC injury myocardial [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Na+/H+ Exchange During Ischemia and ... [pmc.ncbi.nlm.nih.gov]

- 3. Na+ overload during ischemia and reperfusion in rat hearts ... [link.springer.com]

- 4. In vitro and in vivo pharmacology of a structurally novel ... [pmc.ncbi.nlm.nih.gov]

- 5. The Na(+)/H(+) exchange inhibitor this compound as an adjunct ... [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the Safety and Cardioprotective Effects of this compound in... [acc.org]

Compound Profile and Mechanism of Action

The table below summarizes the core chemical and functional characteristics of Eniporide.

| Property | Description |

|---|---|

| Generic Name | This compound [1] |

| Internal Code | EMD 96785 [1] |

| CAS Number | 176644-21-6 (Free base); 211813-86-4 (Hydrochloride salt) [1] [2] |

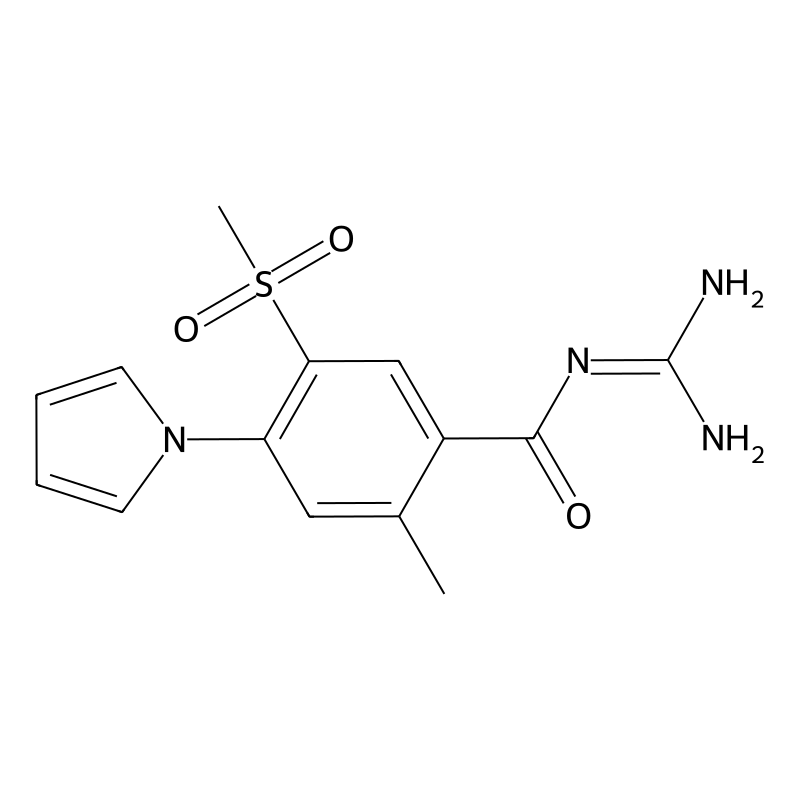

| Molecular Formula | C₁₄H₁₆N₄O₃S [1] |

| Molecular Weight | 320.37 g/mol (Free base); 356.83 g/mol (Hydrochloride) [1] [2] |

| Primary Target | Sodium-Hydrogen Exchanger Isoform 1 (NHE-1) [1] |

| Mechanism of Action | Selective inhibition of the NHE-1 transporter, which is activated during myocardial ischemia and reperfusion. Blocking this exchanger is theorized to reduce intracellular sodium and calcium overload, thereby limiting cell death and improving cardiac recovery [1]. |

| Primary Research Focus | Limiting infarct size and improving cardiac performance after myocardial ischemia/reperfusion, particularly in experimental models of cardioplegic arrest and acute myocardial infarction [1] [3]. |

This compound functions by specifically blocking the NHE-1 isoform of the Na+/H+ exchanger. During ischemia, the intracellular environment becomes acidic. Upon reperfusion, the activation of NHE-1 in an attempt to correct the pH leads to harmful intracellular sodium accumulation, which in turn causes a damaging calcium overload via the Na⁺/Ca²⁺ exchanger. This compound's inhibition of NHE-1 is intended to disrupt this pathway and prevent myocyte injury [1].

The diagram below illustrates this core mechanism and the proposed protective effect of this compound.

Figure 1: Proposed mechanism of NHE-1 inhibition by this compound in ischemia/reperfusion injury.

Key Experimental Data and Outcomes

The most cited in vivo study investigating this compound was conducted in a pig model of cardioplegic arrest. The tables below summarize the experimental groups and the key outcomes from this study [3] [4] [5].

Table 2: Experimental Groups from Pig Model of Cardioplegic Arrest

| Group Name | Sample Size (n) | Treatment Description |

|---|---|---|

| Control | 7 | No administration of this compound [3] [5]. |

| ENI-CP | 7 | 2 μmol/L this compound added to the cardioplegia solution only [3] [5]. |

| ENI-CP+iv | 7 | Systemic intravenous infusion of 3 mg/kg this compound before cardioplegia, plus 2 μmol/L added to the cardioplegia solution [3] [5]. |

Table 3: Summary of Key Findings from the Pig Model Study | Parameter Category | Specific Metrics | Result | | :--- | :--- | :--- | | Hemodynamics | Vascular pressures, Cardiac Index | No statistically significant differences between groups [3] [5]. | | Cardiac Performance | Preload Recruitable Stroke Work (PRSW), Tau (LV relaxation constant) | No statistically significant differences between groups [3] [5]. | | Myocardial Energetics & Content | ATP, ADP, AMP, Glycogen, Water Content | No statistically significant differences between groups [3] [5]. | | Overall Conclusion | In this acute model using healthy pig hearts, this compound did not show a significant beneficial effect on cardiac performance or high-energy phosphate content after ischemia/reperfusion [3] [5]. |

Detailed Experimental Protocol

The following methodology provides a detailed workflow for the key in vivo experiment cited above, which can serve as a reference for researchers designing similar studies [3] [4] [5].

Figure 2: Experimental workflow for the pig model of cardioplegic arrest.

Detailed Steps:

- Animal Preparation: The study used 21 pigs (47 ± 12 kg). Animals were premedicated and anesthetized according to standard protocols. Surgical preparation involved establishing arterial and venous access, sternotomy, and placement of instrumentation for hemodynamic monitoring, including sonomicrometry crystals and a micromanometer for left ventricular pressure-volume analysis [4].

- Cardiopulmonary Bypass (CPB) Initiation: Animals were placed on full cardiopulmonary bypass [3] [4].

- Intervention and Cardioplegic Arrest:

- Weaning and Recovery: After the arrest period, the animals were weaned from CPB. The post-operative monitoring period lasted for 120 minutes [3] [5].

- Data Collection and Terminal Analysis:

- Functional Measurements: Cardiac performance was assessed by measuring Preload Recruitable Stroke Work (PRSW) and Tau (τ), the time constant of left ventricular isovolumic relaxation. These measurements were taken at baseline (before CPB) and at 30, 60, and 120 minutes after weaning from CPB [3] [5].

- Tissue Analysis: At the end of the experiment (120 minutes post-CPB), myocardial tissue samples were taken from the left and right ventricles. These were analyzed for:

Clinical Development Context

Although this compound itself advanced to clinical trials, its development appears to have halted. The available data from the pig study [3] [5] may provide insight into potential challenges in demonstrating efficacy in more complex, clinically relevant models.

However, research into NHE inhibitors as a drug class for cardiac protection continues. For instance, TY-51924 is another NHE inhibitor that has progressed to a Phase IIa clinical trial as an adjunctive therapy for patients with ST-elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (pPCI) [6]. This indicates that the fundamental therapeutic strategy of NHE inhibition remains an area of active scientific and clinical interest.

References

- 1. This compound (EMD-96785) | NHE Inhibitor [medchemexpress.com]

- 2. This compound hydrochloride (EMD-96785 ... [medchemexpress.com]

- 3. Effect of the Na+/H+ exchange inhibitor this compound on ... [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the Na+/H+ exchange inhibitor this compound on ... [sciencedirect.com]

- 5. Effect of the Na+/H+ Exchange Inhibitor this compound... [ovid.com]

- 6. Trial design and rationale of TY-51924 as a novel Na+/H+ ... [sciencedirect.com]

Eniporide pharmacokinetics and pharmacodynamics

Pharmacokinetic Profile of Eniporide

This compound is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1) [1]. The following table summarizes its key pharmacokinetic parameters, characterized in healthy subjects and patients with acute myocardial infarction (AMI) [2] [3].

| Parameter | Healthy Subjects | Patients with AMI |

|---|---|---|

| Half-life (t₁/₂) | ~2 hours | Data consistent with healthy subjects |

| Total Body Clearance (CL) | 34.4 L/h (∼29.2 L/h in population PK) | ∼20.8 L/h (population PK) |

| Volume of Distribution (Vdss) | 77.5 L (∼20.4 L in population PK) | ∼16.9 L (population PK) |

| Mean Residence Time (MRT) | 2.3 hours | - |

| Renal Excretion (unchanged) | 43% of dose | - |

| Major Metabolite | EMD 112,843 (∼27% of dose recovered in urine) | Present |

| Linearity | Linear kinetics observed from 2.5 mg to 400 mg doses [3] | - |

Covariate Analysis: A population pharmacokinetic analysis identified that age and creatinine clearance had a statistically significant effect on this compound's clearance and volume of distribution, respectively. However, the impact was deemed minimal and not sufficient to warrant dosage adjustments in the patient population [3].

Pharmacodynamics and Mechanism of Action

Primary Mechanism: this compound is a potent and selective inhibitor of the NHE1 protein [1]. This exchanger is a membrane transporter that removes intracellular H⁺ ions in exchange for extracellular Na⁺ ions, playing a crucial role in regulating intracellular pH (pHi) [4] [5].

PD Biomarker: The pharmacodynamic activity of this compound was assessed in clinical studies using platelet-swelling time as a biomarker [2]. This effect is mediated by NHE1 inhibition on platelets and served as a surrogate for the drug's activity in cardiac tissue. The relationship between plasma concentration and effect was described by a direct Emax model, with an average IC₅₀ (half-maximal inhibitory concentration) of 12 ng/mL [2].

The following diagram illustrates the core mechanism of action of NHE1 inhibitors like this compound and their functional consequences, which formed the basis for their clinical investigation.

Figure 1: Mechanism of NHE1 inhibitors like this compound in preventing ischemia-reperfusion injury.

Clinical Trial Summary and Discontinuation

This compound was investigated in the ESCAMI trial (Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction) [1]. The drug was administered as an intravenous infusion at doses ranging from 2.5 mg to 400 mg in clinical studies [3].

- Primary Endpoint: The ESCAMI trial aimed to evaluate the effect on infarct size, measured as the area under the curve (AUC) for cardiac enzymes like creatine kinase (CK) over 72 hours [1].

- Outcome: The trial did not demonstrate a significant reduction in infarct size or improvement in clinical outcomes compared to placebo [1]. Consequently, this compound, along with other NHE1 inhibitors like cariporide and zoniporide, was not developed further for cardiovascular indications and never entered medical practice [1] [6].

Context and Comparison with Other NHE Inhibitors

While this compound's development was halted, research on sodium-hydrogen exchangers continued, leading to a successful drug targeting a different isoform:

- This compound (NHE1 inhibitor): Targeted the heart; development discontinued after failed Phase II/III trials [1] [6].

- Tenapanor (NHE3 inhibitor): An FDA-approved, minimally systemic drug that inhibits the NHE3 exchanger in the gut. It is used for irritable bowel syndrome with constipation (IBS-C) and works by limiting sodium absorption, increasing water in the intestines [6].

Conclusion and Research Outlook

Despite robust PK/PD characterization and a sound mechanistic rationale, this compound failed to demonstrate clinical efficacy in large trials for myocardial infarction. Its development represents a case where promising preclinical and early clinical data did not translate into therapeutic success.

Research on NHE1 inhibition has since pivoted to other fields, particularly oncology. Preclinical studies suggest that NHE1 inhibitors like cariporide may have anti-migratory and anti-proliferative effects on cancer cells, offering a potential new avenue for research [1] [5].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Pharmacokinetic/pharmacodynamic Evaluation of the NHE ... [pubmed.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics of this compound and its ... [pubmed.ncbi.nlm.nih.gov]

- 4. The impact of tumour pH on cancer progression: strategies ... [explorationpub.com]

- 5. Cariporide and other new and powerful NHE1 inhibitors as ... [translational-medicine.biomedcentral.com]

- 6. Tenapanor - an overview | ScienceDirect Topics [sciencedirect.com]

Eniporide in vitro protocol for NHE inhibition

In Vitro Pharmacological Profile of Eniporide

This compound is a potent and specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE1). The following table summarizes key in vitro quantitative data for this compound and comparator compounds [1] [2].

| Inhibitor | Human NHE1 IC₅₀ (nmol L⁻¹) | Rat NHE1 IC₅₀ (nmol L⁻¹) | Relative Potency vs. Cariporide |

|---|---|---|---|

| This compound | 40 ± 11 | 44 ± 2 | ~5x more potent |

| Cariporide | 209 ± 75 | 75 ± 7 | (Baseline) |

| T-162559 | 13 ± 3 | 14 ± 2 | ~16x more potent |

The primary molecular mechanism of this compound is competition with sodium ions at the NHE1 transport site [3]. This compound belongs to the benzoylguanidine class of NHE1 inhibitors, which are distinct from the pyrazinoylguanidine class (e.g., amiloride derivatives) and are known for their high specificity for the NHE1 isoform [3].

Detailed Experimental Protocol for NHE1 Inhibition

This protocol outlines a standardized method for determining the inhibitory potency of this compound on NHE1 activity in human platelets, which can be adapted for other cell types expressing NHE1.

Platelet Isolation from Human Plasma

- Principle: Isolate platelets from fresh human blood to serve a source of NHE1.

- Reagents: Acid-citrate-dextrose (ACD) anticoagulant, HEPES-buffered saline, prostacyclin, apyrase.

- Procedure:

- Draw venous blood from healthy volunteers and mix immediately with ACD anticoagulant.

- Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

- Add prostacyclin (0.1 µg/mL) to the PRP to prevent platelet activation.

- Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

- Gently resuspend the platelet pellet in a suitable HEPES-buffered saline solution (pH 7.4).

- Note: All procedures must be approved by an institutional ethics committee, and informed consent should be obtained from donors.

Intracellular pH (pHi) Measurement and NHE1 Activity Assay

- Principle: Load platelets with a pH-sensitive fluorescent dye. NHE1 activity is triggered by an ammonium chloride prepulse-induced acid load, and the subsequent pHi recovery is measured in the presence of this compound.

- Reagents: BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester), Ammonium chloride solution, Sodium-rich buffer.

- Equipment: Spectrofluorometer with thermostatic control and magnetic stirring.

- Procedure:

- Dye Loading: Incubate the platelet suspension with 2-5 µM BCECF-AM for 30-60 minutes at 37°C. Protect from light.

- Wash: Centrifuge the dye-loaded platelets and resuspend in fresh Na⁺-free buffer (e.g., using N-Methyl-D-glucamine as a substitute) to prevent premature NHE1 activation.

- Acid Load: Expose platelets to 20-40 mM NH₄Cl for 5-10 minutes. Rapid removal of extracellular NH₄Cl causes an intracellular acid load, activating NHE1.

- Initiate Recovery & Data Acquisition: Resuspend platelets in a Na⁺-rich buffer to initiate NHE1-mediated pHi recovery.

- Simultaneously, add the investigational compound (This compound) at various concentrations (e.g., 1 nM to 1 µM) to generate a concentration-response curve. Include a vehicle control (e.g., DMSO).

- Fluorescence Recording: Monitor fluorescence intensity (excitation: 500 nm and 440 nm; emission: 530 nm) continuously for 5-10 minutes.

- Calibration: At the end of each experiment, perform a calibration using the high K⁺-nigericin technique to convert fluorescence ratios to absolute pHi values.

Data Analysis and IC₅₀ Calculation

- Principle: The initial rate of pHi recovery after acid load is directly proportional to NHE1 activity.

- Procedure:

- Calculate Recovery Rate: For each trace, calculate the initial linear rate of pHi recovery (ΔpHi/Δt) over the first 30-60 seconds.

- Normalize Data: Express the recovery rate in each this compound-treated sample as a percentage of the recovery rate in the vehicle control.

- Plot and Fit: Plot the percentage of NHE1 activity against the logarithm of this compound concentration. Fit the data to a four-parameter logistic function (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration that inhibits 50% of maximal NHE1 activity).

Experimental Workflow and NHE1 Signaling

The following diagrams illustrate the core experimental workflow and the role of NHE1 in the context of ischemia.

Critical Considerations for Researchers

- Cell System Selection: While this protocol uses platelets, other cellular models like cardiomyocytes may be more physiologically relevant for cardiac research. NHE1 inhibitor effects can vary between cell types, as pyrazinoylguanidine inhibitors show NHE1-independent cancer cell death while benzoylguanidines like this compound do not [3].

- Clinical Translation Note: Despite robust preclinical in vitro and animal data showing cardioprotective effects [1], the ESCAMI clinical trial found that this compound administered before reperfusion in heart attack patients did not limit infarct size or improve clinical outcome [4] [5] [6]. This highlights the critical challenge of translating in vitro findings to clinical success.

- Compound Specificity: this compound is a specific NHE1 inhibitor. If your research involves other NHE isoforms (e.g., NHE3 in the kidney), different inhibitory profiles will be required.

Reference Summary

- Br J Pharmacol. 2002; 135(8): 1995-2003. [Comparative in vitro and in vivo pharmacology of T-162559, this compound, and cariporide] [1].

- J Clin Pharmacol. 2001; 41(2): 139-48. [Pharmacokinetic/pharmacodynamic evaluation of this compound in humans; defines IC₅₀ via platelet swelling] [2].

- Sci Rep. 2020; 10:5800. [Mechanistic study comparing NHE1 inhibitor classes and highlighting NHE1-independent effects] [3].

- J Am Coll Cardiol. 2001; 38(6):1644-50. [The ESCAMI trial: clinical outcomes of this compound in acute myocardial infarction] [6].

References

- 1. and in vivo pharmacology of a structurally novel Na+-H+... In vitro [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic/pharmacodynamic Evaluation of the NHE ... [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors ... [nature.com]

- 4. (PDF) The Na+/H+ exchange inhibitor as an adjunct to... This compound [academia.edu]

- 5. The Na+/H+exchange inhibitor this compound as an adjunct to ... [sciencedirect.com]

- 6. The Na(+)/H(+) exchange inhibitor this compound as an adjunct ... [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Eniporide in Porcine Cardiopulmonary Bypass Models

Introduction and Experimental Rationale

Na+/H+ exchanger-1 (NHE1) inhibition represents a compelling therapeutic strategy for mitigating myocardial injury during cardiac surgery requiring cardiopulmonary bypass (CPB) and cardioplegic arrest. During ischemia and reperfusion, intracellular acidosis activates NHE1, leading to sodium influx that drives calcium overload via the Na+/Ca2+ exchanger—a key mediator of cellular injury and dysfunction. Eniporide (EMD 96785), a potent and selective NHE1 inhibitor, has demonstrated promising cardioprotective effects in various preclinical models of ischemia-reperfusion injury. However, translation of these benefits to clinically relevant large animal models and ultimately to patients has yielded mixed results, highlighting the critical importance of optimal experimental conditions and dosing regimens.

The porcine model provides an ideal platform for evaluating NHE1 inhibitors like this compound due to its strong anatomical and physiological similarities to the human cardiovascular system. Porcine hearts share comparable coronary circulation, receptor profiles, ion channels, and electrophysiological properties with humans, creating a translationally relevant context for assessing cardioprotective interventions [1]. Additionally, the reproducible nature of porcine CPB models allows for systematic investigation of drug efficacy under controlled conditions that mimic human cardiac surgery. This document provides comprehensive application notes and detailed experimental protocols for investigating this compound in porcine CPB models, synthesizing methodologies from published studies to optimize future research in this area.

Materials and Methods

Animal Model Selection and Preparation

- Animal Selection: Use female Sinclair swine or similar breeds, with weights typically ranging from 45-60 kg. Age should be carefully considered, as transcriptomic studies reveal age-dependent expression shifts in NHE isoforms, potentially affecting drug responsiveness [2].

- Anesthesia Protocol: Induce anesthesia with intramuscular tiletamine/zolazepam (4.4 mg/kg) and xylazine (2.2 mg/kg). Following tracheal intubation, maintain anesthesia with inhaled isoflurane (1.3-2.0%) in oxygen, adjusting based on vital signs and anesthetic depth monitoring [2].

- Physiological Monitoring: Instrument animals for comprehensive hemodynamic monitoring including:

- Arterial pressure monitoring via femoral artery cannulation

- Pulmonary artery pressure monitoring via right external jugular vein access

- Left ventricular pressure measurement using a micromanometer catheter inserted via the apex

- Cardiac output monitoring with an electromagnetic flow probe around the ascending aorta [2]

Cardiopulmonary Bypass and Cardioplegic Arrest

- CPB Circuit: Establish standard cardiopulmonary bypass with membrane oxygenation and roller pump systems. Maintain normothermia (37°C) unless specifically investigating hypothermic protocols.

- Cardioplegia Selection: Utilize crystalloid cardioplegia solutions such as Bretschneider's solution or St. Thomas Hospital solution [3]. Note that crystalloid cardioplegia may potentially wash out this compound from myocardial tissue, necessitating specific dosing strategies to maintain effective concentrations [4].

- Ischemic Period: Implement a standardized period of cardioplegic arrest (typically 60 minutes) to create significant but reversible ischemic injury, allowing detection of treatment effects [3].

This compound Administration Protocols

Table: this compound Dosing Regimens from Porcine Studies

| Administration Route | Dosing Regimen | Target Concentration | Study Reference |

|---|---|---|---|

| Systemic IV + Cardioplegia | 3 mg/kg IV bolus before cardioplegia + 2 μmol/L in cardioplegia solution | Serum: ~3.4 μg/mL | [3] |

| Cardioplegia Only | 2 μmol/L added directly to cardioplegia solution | Myocardial: Variable | [3] |

| Systemic IV Only | 3 mg/kg IV bolus followed by 40 mg/h infusion | Serum: Stable concentrations | [4] |

- Key Considerations:

- Administer this compound before the ischemic insult to ensure adequate tissue levels during ischemia

- Crystalloid cardioplegia may wash out this compound from myocardial tissue—consider continuous infusion or incorporation into blood cardioplegia to maintain effective concentrations [4]

- Monitor serum this compound concentrations when feasible to verify therapeutic levels

Outcome Assessment Methodologies

Functional Assessments:

- Left ventricular function: Assess using preload recruitable stroke work and Tau (τ), the time constant of left ventricular isovolumic relaxation, measured via sonomicrometry and micromanometry [3]

- Hemodynamic measurements: Include cardiac output, coronary perfusion pressure, and systemic vascular resistance

- Assessment timeline: Obtain baseline measurements before CPB, then repeat at 30, 60, and 120 minutes after weaning from CPB [3]

Biochemical and Molecular Analyses:

- Myocardial injury markers: Measure troponin T release as a specific indicator of cardiomyocyte damage [4]

- Energy metabolites: Quantify myocardial high-energy phosphates (ATP, ADP, AMP) and glycogen content using tissue biopsies [3]

- Myocardial this compound concentrations: Determine drug levels in tissue samples using appropriate analytical methods (e.g., liquid chromatography-mass spectrometry) [4]

Results and Data Analysis

Functional Outcomes

Cardiac performance metrics following this compound administration in porcine CPB models have shown inconsistent results. In a study by Klass and colleagues, this compound treatment—whether administered systemically, added to cardioplegia, or both—demonstrated no significant improvement in standard hemodynamic parameters or sophisticated ventricular function indices like preload recruitable stroke work and Tau compared to controls [3]. Similarly, research on the related NHE1 inhibitor cariporide found no significant differences in left ventricular function or myocardial damage after cardioplegic arrest, with authors suggesting that crystalloid cardioplegia washes out the drug from myocardial tissue [4]. These findings contrast with more positive results observed in isolated heart preparations and small animal models, highlighting the importance of model selection in preclinical evaluation.

Biochemical and Metabolic Findings

Table: Biochemical Outcomes in this compound-Treated Porcine Hearts

| Parameter | This compound Group | Control Group | Statistical Significance |

|---|---|---|---|

| ATP Content | No significant difference | No significant difference | p > 0.05 |

| ADP Content | No significant difference | No significant difference | p > 0.05 |

| AMP Content | No significant difference | No significant difference | p > 0.05 |

| Glycogen Content | No significant difference | No significant difference | p > 0.05 |

| Myocardial Water Content | No significant difference | No significant difference | p > 0.05 |

| Troponin T Release | No significant difference | No significant difference | p > 0.05 |

Despite sound theoretical rationale, this compound treatment in porcine CPB models has not demonstrated significant effects on myocardial energy metabolism or injury biomarkers. Studies measuring myocardial adenine nucleotides (ATP, ADP, AMP), glycogen content, and water content found no significant differences between this compound-treated and control groups following cardioplegic arrest and reperfusion [3]. Similarly, troponin T release, a sensitive marker of myocardial injury, was not significantly reduced with this compound treatment in these models [4]. The lack of effect on these biochemical parameters correlates with the absence of functional improvement and suggests that either the drug fails to reach effective concentrations at critical sites of action or that compensatory mechanisms in large animals diminish the therapeutic potential of NHE1 inhibition.

Pharmacokinetic Considerations

Research with the related NHE1 inhibitor cariporide provides important insights into potential challenges with this compound dosing. Studies measuring myocardial cariporide concentrations found the drug was detectable in only one of ten myocardial biopsies obtained before the end of cardioplegic arrest when administered systemically, despite achieving stable serum concentrations of 3.4 ± 0.5 μg/mL [4]. This suggests that crystalloid cardioplegia solutions may wash out NHE1 inhibitors from myocardial tissue, potentially explaining the discrepancy between positive results in small animal models without cardioplegia and negative findings in porcine CPB models. By 180 minutes after cardioplegic arrest, myocardial cariporide concentrations increased to 2.5 ± 0.3 ng/mg, indicating eventual tissue uptake but potentially too late to provide meaningful protection during early reperfusion.

Discussion and Interpretation

Clinical Implications and Translational Challenges

The mixed results of this compound in porcine CPB models mirror the broader clinical experience with NHE1 inhibitors. While early preclinical studies generated enthusiasm, clinical trials including the ESCAMI trial (this compound) and EXPEDITION trial (cariporide) demonstrated either lack of efficacy or significant safety concerns, notably an increased incidence of cerebrovascular events [5] [2]. Several factors may contribute to this translational gap:

- Timing of administration: NHE1 inhibition may need to be present before ischemia onset rather than initiated at reperfusion

- Delivery challenges: Crystalloid cardioplegia may physically wash out NHE1 inhibitors from myocardial tissue, preventing adequate drug concentrations at critical sites [4]

- Species differences: Age-dependent expression of NHE isoforms in porcine and human hearts may affect drug responsiveness, with increased NHE2 expression potentially compensating for NHE1 inhibition in older subjects [2]

Protocol Recommendations and Future Directions

Based on synthesized evidence from porcine studies, the following protocol modifications may enhance future investigations of this compound:

- Administration Route: Consider blood cardioplegia rather than crystalloid formulations to minimize drug washout and maintain effective myocardial concentrations [4]

- Dosing Strategy: Implement combined administration with both systemic pre-treatment and direct addition to cardioplegia to ensure adequate tissue levels throughout ischemia and reperfusion

- Model Refinement: Account for age-related changes in NHE expression by using older animals or specifically investigating isoform-switching phenomena [2]

- Extended Monitoring: Incorporate longer recovery periods (≥24 hours) to detect potential delayed benefits not apparent in acute studies

Future research should also explore whether moderate NHE1 activation rather than complete inhibition might represent a more balanced therapeutic approach, particularly in specific clinical contexts such as myocardial infarction with concomitant hyperglycemia [6].

Visual Summaries

Experimental Workflow for Porcine CPB Studies

Diagram 1: Experimental workflow for evaluating this compound in porcine cardiopulmonary bypass models. The protocol includes randomization to treatment or control groups, standardized cardioplegic arrest, and comprehensive outcome assessment.

NHE1 Inhibition Signaling Pathway

Diagram 2: Mechanism of NHE1 inhibition in myocardial protection. This compound blocks the NHE1 exchanger, preventing sodium influx and subsequent calcium overload during ischemia and reperfusion.

Conclusion

The investigation of this compound in porcine CPB models illustrates both the promise and challenges of targeting NHE1 for cardioprotection during cardiac surgery. While strong theoretical rationale and positive results from reduced models support this approach, translation to clinically relevant porcine models has been disappointing. Critical factors such as drug timing, delivery method, and age-dependent changes in NHE expression patterns significantly influence outcomes. Future research should focus on optimized dosing strategies that account for the potential washout effect of crystalloid cardioplegia and consider the complex interplay between NHE isoforms in the aging myocardium. Despite current challenges, better understanding of these factors may eventually enable successful clinical application of NHE-targeted therapies for myocardial protection.

References

- 1. Relevance and Recommendations for the Application of ... [pmc.ncbi.nlm.nih.gov]

- 2. NHE Isoform Switching and KChIP2 Upregulation in Aging ... [journals.plos.org]

- 3. Effect of the Na /H Exchange Inhibitor this compound on Cardiac ... [ovid.com]

- 4. Thieme E-Journals - The Thoracic and Cardiovascular Surgeon ... [thieme-connect.com]

- 5. The Remaining Conundrum of the Role of the Na+/H+ ... [imrpress.com]

- 6. Cardiomyocyte-specific NHE1 overexpression confers ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Eniporide Intravenous Infusion in Cardiovascular Research

Introduction to Eniporide and Its Therapeutic Rationale

This compound hydrochloride (EMD-96785 hydrochloride) represents a potent and selective Na+/H+ exchange inhibitor (NHE-1 inhibitor) that has been extensively investigated for its cardioprotective properties in experimental models of myocardial ischemia-reperfusion injury. As a benzoylguanidine-class NHE inhibitor, this compound exhibits nanomolar potency against the NHE-1 isoform, which is the primary sodium-hydrogen exchanger present in myocardial tissue. The therapeutic rationale for this compound stems from its ability to mitigate intracellular sodium and calcium overload during ischemia and reperfusion, thereby reducing cardiomyocyte death and preserving cardiac function. Despite promising preclinical results, clinical trials including the ESCAMI (Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction) study demonstrated mixed outcomes in human patients, leading to continued research interest but no clinical approval to date.

The pathophysiological basis for NHE-1 inhibition lies in the cascade of events during myocardial ischemia. Under ischemic conditions, anaerobic glycolysis leads to intracellular acidosis, which activates NHE-1 in an attempt to restore physiological pH. This results in excessive intracellular sodium accumulation, which drives calcium overload via the sodium-calcium exchanger (NCX). The resulting calcium overload triggers mitochondrial permeability transition pore opening, apoptosis, and necrosis. This compound specifically targets this process by inhibiting NHE-1, thereby breaking this destructive cycle at its inception point.

Chemical Properties and Formulation Considerations

Physicochemical Characteristics